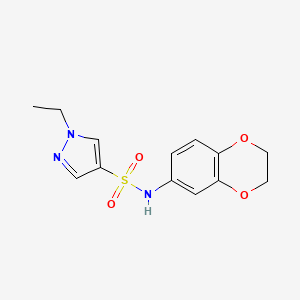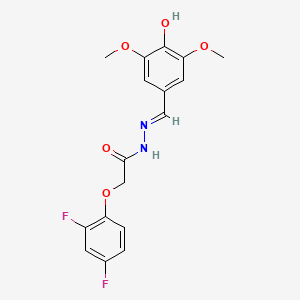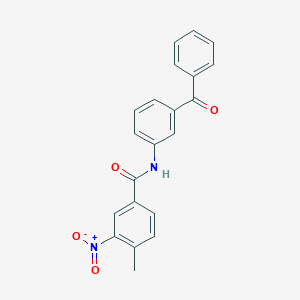![molecular formula C23H28ClN3O B6137633 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6137633.png)
2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a spirocyclic compound that exhibits a range of biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is thought to involve the modulation of various signaling pathways. The compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and histone deacetylase. It has also been found to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has been found to exhibit a range of biochemical and physiological effects. In cancer research, the compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease research, the compound has been found to reduce the levels of amyloid beta peptides and prevent their aggregation. In Parkinson's disease research, the compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
One of the advantages of using 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane in lab experiments is its broad range of biological activities. The compound has been found to exhibit activity against several diseases, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low yield during synthesis. This can make it difficult to obtain sufficient quantities of the compound for use in experiments.
未来方向
There are several future directions for the research on 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of the compound's activity against other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a drug candidate.
合成方法
The synthesis of 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2-chloronicotinoyl chloride with 7-(3-phenylpropyl)-1,4-diazepane in the presence of triethylamine. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the spirocyclic compound. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
科学研究应用
2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential in the treatment of various diseases. It has been shown to exhibit activity against cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, the compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, the compound has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease. In Parkinson's disease research, the compound has been found to protect dopaminergic neurons from oxidative stress-induced damage.
属性
IUPAC Name |
(2-chloropyridin-4-yl)-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O/c24-21-16-20(9-12-25-21)22(28)27-15-11-23(18-27)10-5-14-26(17-23)13-4-8-19-6-2-1-3-7-19/h1-3,6-7,9,12,16H,4-5,8,10-11,13-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLJVPWGGAIQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC(=NC=C3)Cl)CN(C1)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6137555.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6137560.png)
![8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
![N-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B6137571.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B6137584.png)

![2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6137593.png)
![ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B6137615.png)
![2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6137621.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(2,3,5,6-tetrafluorophenoxy)acetohydrazide](/img/structure/B6137640.png)
![4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6137641.png)

